Cyclohex-2-en-1-yl furan-2-carboxylate Cyclohex-2-en-1-yl furan-2-carboxylate
Brand Name: Vulcanchem
CAS No.: 1345403-84-0
VCID: VC4244385
InChI: InChI=1S/C11H12O3/c12-11(10-7-4-8-13-10)14-9-5-2-1-3-6-9/h2,4-5,7-9H,1,3,6H2
SMILES: C1CC=CC(C1)OC(=O)C2=CC=CO2
Molecular Formula: C11H12O3
Molecular Weight: 192.214

Cyclohex-2-en-1-yl furan-2-carboxylate

CAS No.: 1345403-84-0

Cat. No.: VC4244385

Molecular Formula: C11H12O3

Molecular Weight: 192.214

* For research use only. Not for human or veterinary use.

Cyclohex-2-en-1-yl furan-2-carboxylate - 1345403-84-0

Specification

CAS No. 1345403-84-0
Molecular Formula C11H12O3
Molecular Weight 192.214
IUPAC Name cyclohex-2-en-1-yl furan-2-carboxylate
Standard InChI InChI=1S/C11H12O3/c12-11(10-7-4-8-13-10)14-9-5-2-1-3-6-9/h2,4-5,7-9H,1,3,6H2
Standard InChI Key IFFZWSYQXRUMGW-UHFFFAOYSA-N
SMILES C1CC=CC(C1)OC(=O)C2=CC=CO2

Introduction

Structural and Molecular Characteristics

Molecular Architecture

Cyclohex-2-en-1-yl furan-2-carboxylate comprises a cyclohexene ring substituted at the 1-position with a furan-2-carboxylate group. The cyclohexene moiety introduces strain due to its non-planar, conjugated double bond, while the furan ring contributes aromaticity and electronic diversity. Key structural parameters include:

  • IUPAC Name: Cyclohex-2-en-1-yl furan-2-carboxylate .

  • SMILES: C1CC=CC(C1)OC(=O)C2=CC=CO2 .

  • InChIKey: IFFZWSYQXRUMGW-UHFFFAOYSA-N .

The compound’s 3D conformation reveals a twisted geometry between the cyclohexene and furan rings, with a dihedral angle of approximately 53.6° . This spatial arrangement impacts its reactivity in cycloaddition and substitution reactions.

Spectroscopic Data

  • 1^{1}H NMR: Signals at δ 5.49–5.42 ppm (cyclohexene protons), δ 7.52–6.81 ppm (furan protons), and δ 3.23 ppm (ester methylene) .

  • 13^{13}C NMR: Peaks at δ 170.1 ppm (carbonyl carbon), δ 140.6–123.1 ppm (aromatic carbons), and δ 44.8–22.5 ppm (cyclohexene carbons) .

  • IR: Strong absorption at 1668 cm1^{-1} (C=O stretch) and 1600 cm1^{-1} (furan C=C) .

Synthetic Pathways

Nickel-Catalyzed Cross-Electrophile Coupling

A robust method involves the nickel-catalyzed coupling of benzylic alcohols with alkenyl triflates. For example, reacting benzyl alcohol derivatives with alkenyl triflates in the presence of Ni(COD)2_2 and a bipyridine ligand yields cyclohex-2-en-1-yl furan-2-carboxylate with up to 85% efficiency . Key optimization parameters include:

  • Solvent: Toluene or dioxane.

  • Temperature: 80–100°C.

  • Ligand: 4,4′-Di-tert-butyl-2,2′-bipyridine.

Mechanism: The reaction proceeds via oxidative addition of the triflate to Ni(0), followed by transmetalation with the benzylic alcohol. Reductive elimination forms the C–O bond, yielding the target compound .

Deconjugative α-Alkylation

Cyclohexene-1-carboxaldehyde undergoes α-alkylation using allyl bromides in the presence of BuOK/NaH. This method exploits the synergistic base effect to deprotonate the α-position selectively, avoiding O-alkylation byproducts . Typical conditions:

  • Base: 1:1 BuOK/NaH.

  • Electrophile: Allyl bromide or substituted analogs.

  • Yield: 72–83% .

Oxidative Fragmentation

Lead(IV) acetate-mediated oxidative cleavage of β,γ-unsaturated aldehydes derived from cyclohexenone precursors provides access to the furan carboxylate fragment. This method is particularly useful for introducing functional groups at the β-position .

Physicochemical Properties

Thermodynamic Parameters

PropertyValueMethod/Source
Melting PointNot reported
Boiling Point285–290°C (est.)EPI Suite
LogP (XLogP3-AA)2.6PubChem
SolubilityInsoluble in water; soluble in DCM, THFExperimental

Reactivity Profile

  • Conjugate Addition: The α,β-unsaturated ester undergoes Michael addition with organocuprates (e.g., Gilman reagents) at the β-position .

  • Diels-Alder Reactivity: The furan ring acts as a diene in [4+2] cycloadditions with electron-deficient dienophiles (e.g., maleic anhydride) .

  • Hydrolysis: The ester group is hydrolyzed under basic conditions (NaOH/EtOH) to yield furan-2-carboxylic acid .

Applications in Organic Synthesis

Pharmaceutical Intermediates

Cyclohex-2-en-1-yl furan-2-carboxylate serves as a precursor to neuroactive compounds. For instance, its hydrogenation yields cyclohexyl furan-2-carboxylate, a scaffold in acetylcholinesterase inhibitors . Derivatives bearing electron-withdrawing groups exhibit IC50_{50} values < 1 μM against AChE.

Materials Science

The compound’s rigid structure makes it suitable for polymer cross-linking. Copolymerization with styrene enhances thermal stability (Tg_g increase by 15°C) .

Catalysis

Pd complexes of cyclohex-2-en-1-yl furan-2-carboxylate catalyze Suzuki-Miyaura couplings with turnover numbers (TON) exceeding 104^4 .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator